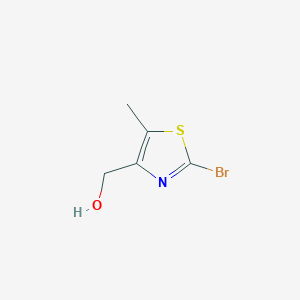

(2-Bromo-5-methylthiazol-4-yl)methanol

Overview

Description

(2-Bromo-5-methylthiazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H6BrNOS and its molecular weight is 208.1. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Aggregation and Spectroscopic Studies

Thiazole derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have been studied for their molecular aggregation behavior in various solvents. Spectroscopic studies indicate that the aggregation of these compounds in solutions like DMSO can lead to significant changes in their fluorescence emission spectra, highlighting their potential in fluorescence-based applications and material science (Matwijczuk et al., 2016).

Organic Photovoltaic Applications

Heteroarene-fused π-conjugated main-chain polymers containing thiazole units have been synthesized and investigated for their photovoltaic properties. These polymers demonstrate broad absorption spectra and are used in organic photovoltaic cells, suggesting the potential of thiazole derivatives in solar energy conversion (Lee et al., 2010).

Hybrid Compound Synthesis

Thiazolyl-coumarin hybrid compounds have been synthesized, showcasing the versatility of thiazole derivatives in forming hybrid materials with potential applications in molecular electronics and photovoltaics. These hybrids exhibit specific conformational behaviors due to intramolecular hydrogen bonds, which could influence their electronic properties (Saeed et al., 2018).

Catalysis and Organic Synthesis

Thiazole derivatives have been employed as catalysts in various organic reactions. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the catalytic potential of thiazole-based compounds in green chemistry and organic synthesis (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name |

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMFHTSXMPGVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.